![molecular formula C11H19NO2 B5569941 N-[1-(2-oxopentyl)cyclobutyl]acetamide](/img/structure/B5569941.png)
N-[1-(2-oxopentyl)cyclobutyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-[1-(2-oxopentyl)cyclobutyl]acetamide often involves complex organic reactions that can be influenced by the compound's specific structural requirements. For instance, the enantio- and diastereoselective synthesis of related cyclopentyl derivatives has been achieved through enzyme-catalyzed asymmetric hydrolysis and subsequent modification of functional groups (Norimine et al., 1998). Such methodologies underscore the importance of stereochemistry in the synthesis of cyclic compounds and the potential approaches for synthesizing N-[1-(2-oxopentyl)cyclobutyl]acetamide.
Molecular Structure Analysis
The molecular structure of cyclobutyl derivatives is characterized by their cyclobutane core, which can significantly affect the compound's properties and reactivity. The crystal and molecular structure of similar acetamide derivatives have been determined through X-ray diffraction analysis, revealing insights into their conformation and intermolecular interactions (Yin et al., 2008). These studies provide a foundation for understanding the structural aspects of N-[1-(2-oxopentyl)cyclobutyl]acetamide.
Chemical Reactions and Properties
Cyclobutyl compounds participate in various chemical reactions that reflect their unique chemical properties. For example, the reaction of acylpyruvic acids with N-(2-aminophenyl)acetamide has been studied, leading to the formation of acyclic enamines and highlighting the reactivity of similar structures in condensation reactions (Stepanova et al., 2019). Such insights are valuable for understanding the chemical behavior of N-[1-(2-oxopentyl)cyclobutyl]acetamide.
Scientific Research Applications
Antioxidant and Anti-Inflammatory Properties
- N-Acetylcysteine as an Antioxidant : N-acetylcysteine (NAC), a precursor to N-[1-(2-oxopentyl)cyclobutyl]acetamide, is recognized for its antioxidant properties. It plays a role in countering oxidative stress caused by pesticides in various organs, primarily due to its fast reaction with free radicals and the restoration of reduced glutathione (GSH) (Elbini Dhouib et al., 2016).
Neuroprotective Effects
- Improvement in Cognitive Performance : GSK189254, a compound structurally similar to N-[1-(2-oxopentyl)cyclobutyl]acetamide, has shown promise in improving cognitive performance in preclinical models. This suggests potential applications in treating dementia and other cognitive disorders (Medhurst et al., 2007).
Effects on Cyclo-Oxygenase Activity
- Influence on Cyclo-Oxygenase : Research has shown that compounds like acetaminophen, related to N-[1-(2-oxopentyl)cyclobutyl]acetamide, affect cyclo-oxygenase activity. This implies potential applications in understanding and manipulating inflammatory pathways (Lucas et al., 2005).
Therapeutic Applications in Various Disorders
- Treatment of Various Disorders : N-acetylcysteine has demonstrated efficacy in treating a range of conditions, including chronic obstructive pulmonary disease, kidney damage, influenza, pulmonary fibrosis, and infertility in polycystic ovary syndrome. This suggests a wide array of potential therapeutic applications for its derivatives (Millea, 2009).
Safety and Hazards
properties
IUPAC Name |
N-[1-(2-oxopentyl)cyclobutyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-3-5-10(14)8-11(6-4-7-11)12-9(2)13/h3-8H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUXJZWWWZZCMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC1(CCC1)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-oxopentyl)cyclobutyl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.